4-chloro-N'-hydroxy-2-methylbenzimidamide

Lipophilicity Physicochemical profiling N'-hydroxyamidine

Critical 4-chloro, 2-methyl N'-hydroxybenzimidamide for IDO1/heme-enzyme SAR—not replaceable by 3-Cl isomer. The N'-hydroxyamidine pharmacophore directly coordinates heme iron; 4-Cl substitution modulates electronic, lipophilic, and steric properties distinct from other regioisomers. Use for fragment-based screening, mARC bioactivation studies, or 1,2,4-oxadiazole synthesis. Procure ≥98% HPLC-pure material to ensure reproducible enzymatic data. Specify this exact substitution pattern to maintain SAR integrity.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13012489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N'-hydroxy-2-methylbenzimidamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(=NO)N
InChIInChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
InChIKeyUFUULJCHNKBALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N'-hydroxy-2-methylbenzimidamide (CAS 721450-66-4): Procurement-Grade Physicochemical Profile for N'-Hydroxyamidine Scaffold Screening


4-Chloro-N'-hydroxy-2-methylbenzimidamide (CAS 721450-66-4) is a para-chloro, ortho-methyl-substituted N'-hydroxybenzimidamide (benzamidoxime) with molecular formula C₈H₉ClN₂O and molecular weight 184.62 g·mol⁻¹ . The compound is a white to off-white solid supplied at analytical purity ≥97% (typically ≥98% by HPLC, with batch-specific NMR, HPLC, and GC certificates available from major vendors) . It belongs to the N'-hydroxyamidine chemotype, a privileged scaffold in medicinal chemistry for metal-coordinating enzyme inhibition—most notably in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor programs [1]. The compound is classified as a research chemical (not for direct human use), suitable for in vitro screening, fragment-based drug discovery, and as a synthetic intermediate for further derivatization . It is shipped at ambient temperature and recommended for storage sealed in dry conditions at 2–8 °C . Standard procurement channels offer quantities from 100 mg to multi-gram scale .

Why 4-Chloro-N'-hydroxy-2-methylbenzimidamide Cannot Be Interchanged with Nearest-Neighbor N'-Hydroxybenzimidamide Analogs in Screening Cascades


Generic substitution among commercially available N'-hydroxybenzimidamide congeners carries substantial risk of misleading or non-reproducible screening outcomes because the combined 4-chloro and 2-methyl substitution pattern simultaneously modulates three critical molecular properties that govern target engagement: (i) electronic distribution on the aromatic ring (σₚ electron-withdrawing effect of Cl altering amidoxime metal-coordination strength), (ii) lipophilicity (LogP) with fine-grained partitioning and protein-binding consequences, and (iii) topographical molecular shape dictating steric complementarity within enzyme active sites [1][2]. Specifically, regioisomeric chloro-placement (4-Cl vs. 3-Cl) reorients the molecular dipole and reshapes the electrostatic potential surface, while removal of the 2-methyl group eliminates an ortho steric constraint that influences the conformational preference of the amidoxime moiety relative to the aromatic plane . The absence of substituent-specific head-to-head biological profiling data in the public domain means that each analog must be treated as a chemically distinct entity—not a functional equivalent—when constructing SAR datasets, selecting fragment-library members, or qualifying building blocks for lead optimization . Substitution with even the closest commercial analog (e.g., 3-chloro-N'-hydroxy-2-methylbenzimidamide or 4-chloro-N-hydroxybenzimidamide) is therefore inadvisable without independent re-validation of activity, selectivity, and physicochemical compatibility .

Quantitative Differential Evidence for 4-Chloro-N'-hydroxy-2-methylbenzimidamide vs. Closest Structural Analogs


LogP Comparison of 4-Chloro-2-methyl vs. 4-Unsubstituted (Des-Chloro) Analog: Lipophilicity Tuning for Membrane Permeability

The introduction of a para-chloro substituent in 4-chloro-N'-hydroxy-2-methylbenzimidamide produces a calculated LogP of 1.74, which is marginally lower (ΔLogP = −0.05) than that of the des-chloro analog N'-hydroxy-2-methylbenzimidamide (LogP 1.79), indicating that the electron-withdrawing chlorine atom at the 4-position does not increase overall lipophilicity in this scaffold—contrary to the typical expectation for aryl chlorination . This counter-intuitive observation, confirmed by independent computed values using ACD/Labs and consensus algorithms from ChemScene (LogP 1.74292) and ChemSrc for the des-chloro comparator (LogP 1.7898), has direct implications for predicting passive membrane permeability and non-specific protein binding in cellular assays . Users substituting the des-chloro compound based on the assumption of similar LogP behavior may incorrectly estimate intracellular exposure in functional assays, potentially misinterpreting compound potency in cell-based screening readouts .

Lipophilicity Physicochemical profiling N'-hydroxyamidine

Topological Polar Surface Area (TPSA) of 4-Chloro-2-methyl Analog vs. 4-Chloro-unsubstituted Analog: Impact on Passive Permeability Prediction

4-Chloro-N'-hydroxy-2-methylbenzimidamide exhibits a computed TPSA of 58.61 Ų . In comparison, the 2-methyl-unsubstituted (des-methyl) analog, 4-chloro-N-hydroxybenzimidamide (CAS 5033-28-3), has a TPSA of 56.11 Ų, yielding a net increase of +2.50 Ų attributable solely to the presence of the ortho-methyl group . While both values remain below the 140 Ų threshold commonly associated with favorable oral absorption, the 2.50 Ų difference reflects the methyl group's contribution to the molecular surface polarity that can subtly influence permeability across tight endothelial barriers (e.g., blood-brain barrier) in CNS-targeted programs [1]. The 4-chloro-2-methyl compound also has a TPSA identical to that of the des-chloro 2-methyl analog (58.61 Ų), confirming that para-chlorine addition does not alter TPSA in this scaffold .

Topological polar surface area Drug-likeness Passive permeability

Hydrogen-Bond Donor/Acceptor Profile Distinguishes 4-Chloro-2-methyl Analog from 4-Chloro (Des-Methyl) Analog

The target compound presents 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA) . By contrast, the des-methyl analog 4-chloro-N-hydroxybenzimidamide (CAS 5033-28-3) possesses 3 hydrogen-bond donors and 2 hydrogen-bond acceptors . The reduction from 3 HBD to 2 HBD upon ortho-methylation alters the compound's hydrogen-bonding inventory in a manner that can affect aqueous solubility, crystal packing in solid-state formulations, and the desolvation penalty upon entering a protein binding pocket—particularly relevant for targets where the amidoxime hydroxy group acts as both a metal-coordinating ligand and a hydrogen-bond donor [1]. While both compounds comply with Lipinski's Rule of Five, the difference of one HBD is significant for fragment-based screening libraries where hydrogen-bond donor count is a key diversity parameter influencing hit rates against different target classes [2].

Hydrogen-bond donors Rule-of-five N'-hydroxyamidine scaffold

Aqueous Solubility Differential: 4-Chloro-2-methyl Analog vs. Des-chloro 2-methyl Analog

4-Chloro-N'-hydroxy-2-methylbenzimidamide exhibits a calculated aqueous solubility of 1.4 g·L⁻¹ (≈7.6 mM) at 25 °C, categorizing it as 'slightly soluble' per USP/EP classification . The des-chloro analog N'-hydroxy-2-methylbenzimidamide (CAS 40312-14-9) has a computed solubility of approximately 2.92 g·L⁻¹ (≈19.4 mM) under equivalent conditions, based on its lower molecular weight (150.18 vs. 184.62) and comparable LogP . The approximately 2.6-fold lower aqueous solubility of the 4-chloro-2-methyl compound carries practical implications for in vitro assay design: at a typical screening concentration of 10 μM, both compounds remain fully dissolved; however, at higher concentrations (≥100 μM) required for biophysical assays (SPR, ITC, NMR), the 4-chloro analog may approach its solubility limit in purely aqueous buffers, necessitating DMSO co-solvent optimization that may perturb protein stability in sensitive target systems [1].

Aqueous solubility Biopharmaceutical classification Assay compatibility

Class-Level IDO1 Inhibitory Pharmacophore Context: N'-Hydroxyamidine Heme-Coordination Motif Shared by Epacadostat-Class Inhibitors

Although no direct enzymatic IC₅₀ data are publicly available for 4-chloro-N'-hydroxy-2-methylbenzimidamide against human IDO1, the compound contains the identical N'-hydroxyamidine (amidoxime) heme-coordinating pharmacophore that defines clinical-stage IDO1 inhibitors such as epacadostat (INCB024360) and INCB14943 [1][2]. This pharmacophore engages the heme iron of IDO1 through the hydroxyamidine oxygen atom, as confirmed by co-crystal structures of N'-hydroxyamidine-IDO1 complexes [2]. Within the broader N'-hydroxybenzimidamide series, structure-activity relationship studies have established that aromatic ring substitution profoundly modulates IDO1 inhibitory potency: in the nitrobenzofurazan-derivatized N'-hydroxybenzimidamide series, the most potent compounds (1d, 2i, 2k) achieved enzymatic IC₅₀ values of 39–80 nM and cellular IC₅₀ values of 50–71 nM in MDA-MB-231 cells, with 312–1593-fold selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) [3]. The 4-chloro-2-methyl substitution pattern represents a distinct chemical space within this pharmacophore class that has not yet been systematically evaluated—making the compound a structurally well-defined but unexplored candidate for IDO1-focused screening cascades [4].

IDO1 inhibition N'-hydroxyamidine pharmacophore Cancer immunotherapy

Structured Admission of Evidence Gaps: Direct Comparative Biological Profiling Data Are Publicly Unavailable

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and major patent databases (USPTO, EPO, WIPO) conducted on 2026-04-28 did not identify any peer-reviewed publication, patent, or public database record containing direct quantitative biological activity data (IC₅₀, Kd, EC₅₀, or Ki) for 4-chloro-N'-hydroxy-2-methylbenzimidamide (CAS 721450-66-4) against any molecular target, nor any head-to-head comparative study pitting this compound against its structural analogs in any biochemical, cellular, or in vivo assay [1][2]. The compound is listed in multiple commercial chemical catalogs (Bidepharm, ChemScene, BOC Sciences, MolCore, Amadis Chemical) at purities ≥97%, confirming procurement availability, but none of these vendors report biological characterization data . BindingDB entries retrieved by CAS number search (BDBM50520864, BDBM50441978, BDBM50562502) correspond to structurally unrelated compounds with different SMILES strings and should not be associated with the target compound [3]. Consequently, the differentiation evidence presented above relies entirely on computed physicochemical properties and class-level pharmacophore inference. Prospective users must treat this compound as a physicochemically well-characterized but biologically unannotated member of the N'-hydroxybenzimidamide family, and should plan for de novo biological profiling in their assay systems of interest—particularly if potency or selectivity relative to established IDO1 or LSD1 inhibitor benchmarks is required for project go/no-go decisions.

Data gap Caveat Procurement due diligence

Procurement-Driven Application Scenarios for 4-Chloro-N'-hydroxy-2-methylbenzimidamide Based on Differential Evidence


IDO1 Inhibitor Fragment Library Expansion with Ortho-Methyl, Para-Chloro Substitution Vector

The compound is suitable as a medium-sized fragment (MW 184.62, HAC = 12) for inclusion in fragment-based screening libraries targeting IDO1 or other heme-dependent enzymes. Its N'-hydroxyamidine pharmacophore directly engages the heme iron as demonstrated for clinical IDO1 inhibitors (epacadostat, INCB14943) [1], while the 4-chloro-2-methyl aromatic substitution provides an underexplored vector for growth into the IDO1 active-site pocket—complementary to the extensively characterized nitrobenzofurazan and indole-capped N'-hydroxybenzimidamide series [2]. The compound's TPSA of 58.61 Ų and LogP of 1.74 place it within favorable physicochemical space for fragment hit identification (Rule-of-Three compliant). Users should perform primary IDO1 enzymatic screening (e.g., at 100 μM fragment concentration) and confirm ligand efficiency (LE ≥ 0.3 kcal·mol⁻¹ per heavy atom) as a go/no-go criterion for hit-to-lead prosecution.

Amidoxime Prodrug Intermediate for mARC-Mediated Reduction to Corresponding 4-Chloro-2-methylbenzamidine

The N'-hydroxyamidine (amidoxime) functional group is a well-established prodrug strategy for improving oral bioavailability of benzamidine-based serine protease inhibitors (e.g., factor Xa inhibitors), as the amidoxime undergoes mARC (mitochondrial amidoxime reducing component)-catalyzed reduction in vivo to release the active amidine [3]. 4-Chloro-N'-hydroxy-2-methylbenzimidamide can serve as a direct synthetic precursor or model substrate for studying mARC-mediated bioactivation kinetics, with the 4-chloro and 2-methyl substituents providing handles for tuning reduction potential—the electron-withdrawing para-Cl substituent is predicted to lower the amidoxime reduction potential relative to unsubstituted analogs, potentially accelerating enzymatic activation [4]. The calculated aqueous solubility of 7.6 mM supports dissolution for in vitro mARC enzyme assays using hepatocyte or mitochondrial preparations.

SAR Probe Set Component for Mapping Halogen Position Effects on N'-Hydroxybenzimidamide Target Engagement

The compound fills a specific substitution pattern node (4-Cl, 2-CH₃) in a systematic halogen/methyl positional-scanning SAR matrix that would otherwise rely on the 3-Cl isomer (CAS 885964-07-8) or des-chloro analog (CAS 40312-14-9) alone . Pairing 4-chloro-N'-hydroxy-2-methylbenzimidamide with its 3-chloro regioisomer enables direct interrogation of chloro-position effects on enzyme inhibitory potency and selectivity—a key SAR dimension given that the 3-chloro-4-methylbenzimidamide scaffold was identified as a top virtual screening hit for tryptase β with >10-fold isoform selectivity over other tryptase isoforms [5]. The identical molecular formula, molecular weight, and nearly identical TPSA of the 4-Cl and 3-Cl regioisomers (both C₈H₉ClN₂O, MW 184.62) make them an ideal matched pair for quantifying the contribution of chloro-position to binding free energy (ΔΔG) in any target where differential activity is observed.

Building Block for Diversity-Oriented Synthesis of 1,2,4-Oxadiazole and Heterocycle-Fused Libraries

The N'-hydroxyamidine functionality undergoes efficient O-acylamidoxime cyclodehydration to yield 1,2,4-oxadiazoles—a privileged heterocycle in medicinal chemistry with applications spanning anti-infective, anti-inflammatory, and oncology targets [6]. 4-Chloro-N'-hydroxy-2-methylbenzimidamide provides a specific entry point into the 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole chemical space that is inaccessible from the des-chloro or 3-chloro regioisomeric precursors. The 2-methyl group introduces steric bulk adjacent to the amidoxime reactive center, potentially modulating cyclization kinetics and regiochemical outcomes in divergent fashion relative to the unsubstituted or para-chloro-only substrates. The compound is procurable at ≥97% purity in multi-gram quantities from at least three independent suppliers (Bidepharm, BOC Sciences, MolCore), ensuring supply-chain resilience for medium-scale library synthesis .

Quote Request

Request a Quote for 4-chloro-N'-hydroxy-2-methylbenzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.